molecular formula C16H22BNO3 B2827664 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one CAS No. 1185265-61-5

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one

Cat. No.: B2827664
CAS No.: 1185265-61-5
M. Wt: 287.17
InChI Key: UFJIPDFDUJOTRK-UHFFFAOYSA-N
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Description

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one (CAS: 1185265-61-5) is a boronate ester-containing heterocyclic compound featuring a pyrrolidin-2-one (γ-lactam) ring linked to a phenyl group substituted with a tetramethyl-1,3,2-dioxaborolane moiety at the meta position. The compound is synthesized via cross-coupling reactions, leveraging the boronate’s utility in Suzuki-Miyaura couplings for further derivatization . Its high purity (98%) and commercial availability make it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-5-8-13(11-12)18-10-6-9-14(18)19/h5,7-8,11H,6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJIPDFDUJOTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one typically involves a multi-step process. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one exerts its effects is primarily through its reactivity as a boronic ester. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in various chemical reactions. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Analogous Boronate Esters

  • PN-1581 (CAS: 2919872-92-5): The ortho-substituted isomer, where the boronate group is at the phenyl ring’s 2-position. The meta substitution in the target compound may offer better regioselectivity in synthetic applications .
  • PN-8475 (CAS: 884507-21-5) : A pyrrolidine analog lacking the lactam carbonyl. The absence of the ketone reduces hydrogen-bonding capacity, impacting solubility and biological interactions. This highlights the lactam’s role in enhancing binding affinity in pharmacologically active analogs .

Heterocyclic Variations

  • Pyrazole-Based Boronates (e.g., CAS: 852227-94-2, 1175273-55-8): These compounds replace the pyrrolidinone with a pyrazole ring. Pyrazoles are more electron-deficient, altering their reactivity in metal-catalyzed reactions. The pyrrolidinone’s lactam group in the target compound provides a distinct pharmacophore for targeting enzymes or receptors, as seen in alpha-adrenergic ligands .
  • 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol (CAS: EN300-6733011): Features a hydroxyl group instead of a ketone on the pyrrolidine ring. The hydroxyl enhances hydrophilicity, whereas the ketone in the target compound increases lipophilicity, influencing membrane permeability in drug design .

Functional Group Modifications

  • Trifluoromethyl-Substituted Analogs (e.g., CAS: 61213-51-2): Replacing the boronate with a CF₃ group introduces strong electron-withdrawing effects, altering electronic properties and metabolic stability. The boronate in the target compound enables Suzuki couplings, a versatility absent in CF₃ analogs .
  • Arylpiperazine-Pyrrolidinone Derivatives (e.g., Compound 7, pKi = 7.13 for α1-AR): The target compound’s boronate ester could serve as a synthetic handle to introduce arylpiperazine moieties, mimicking antiarrhythmic or antihypertensive agents reported in .

Key Data and Research Findings

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Feature Application/Activity
Target Compound C16H22BNO3 289.19 1185265-61-5 Meta-boronate, lactam Suzuki couplings, drug intermediates
PN-1581 (ortho isomer) C16H22BNO3 289.19 2919872-92-5 Ortho-boronate, lactam Structural studies
1-[4-(Boronate)phenyl]pyrrolidin-3-ol C16H24BNO3 289.19 EN300-6733011 Para-boronate, hydroxyl Solubility modulation
1-(3-Methylphenyl)pyrrolidin-2-one C11H13NO 175.23 24059-72-1 No boronate, methyl substituent Reference standard

Table 2: Pharmacological Activity Comparison

Compound Class Biological Activity Example Activity (ED₅₀ or pKi) Reference
Arylpiperazine-pyrrolidinones α1-Adrenoceptor affinity (pKi = 7.13) Antiarrhythmic (ED₅₀ = 1.0 mg/kg)
Boronate-free pyrrolidinones Hypotensive effects (duration >1 hour) Systolic pressure reduction
Target Compound Not directly reported; inferred synthetic use Suzuki coupling efficiency

Biological Activity

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one, also known by its CAS number 470478-90-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, particularly focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrrolidinone ring substituted with a phenyl group that carries a tetramethyl-1,3,2-dioxaborolane moiety. This unique structure contributes to its biological properties and interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₈BNO₂
Molecular Weight219.09 g/mol
CAS Number470478-90-1
Purity>98% (GC)

Research indicates that the compound exhibits inhibitory activity against specific protein-protein interactions (PPIs), particularly the Keap1–Nrf2 pathway. This pathway is crucial for cellular defense against oxidative stress. The ability of this compound to modulate such interactions suggests potential applications in diseases characterized by oxidative stress and inflammation.

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the core structure can significantly impact the potency of the compound. For instance:

  • Macrocyclic Modifications : Variations in the macrocyclic ring size and substituents have been explored to optimize binding affinity and inhibitory potency against target proteins.
  • Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl ring influences the compound's biological activity.

Inhibition Studies

  • Keap1–Nrf2 Interaction : The compound has been evaluated for its ability to inhibit the Keap1–Nrf2 PPI using surface plasmon resonance (SPR) assays. Results indicate a significant reduction in binding affinity, suggesting potential as a therapeutic agent in conditions such as cancer and neurodegenerative diseases where Nrf2 activation is beneficial .
  • Kinase Inhibition : Preliminary studies suggest that the compound may also interact with various kinases involved in signaling pathways critical for cell proliferation and survival. Specific IC₅₀ values for these interactions are still under investigation but show promise for further development .

Case Study 1: Neuroprotection

A study focused on neuroprotective effects demonstrated that treatment with this compound led to reduced neuronal cell death in models of oxidative stress. The mechanism was attributed to enhanced Nrf2 activation, leading to increased expression of antioxidant genes .

Case Study 2: Cancer Therapeutics

In cancer models, this compound exhibited synergistic effects when combined with traditional chemotherapeutics. It was shown to enhance the efficacy of drugs targeting mutant forms of receptor tyrosine kinases by inhibiting their aberrant signaling pathways .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one?

Answer:
The synthesis typically involves coupling a boronate ester precursor with a pyrrolidinone moiety. A common approach is:

Suzuki-Miyaura Cross-Coupling : React 3-bromophenylpyrrolidin-2-one with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–90°C for 12–24 hours .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve ≥97% purity .
Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to detect intermediates and byproducts .

Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of the boronate ester group?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and SHELXS (for structure solution) can determine bond lengths, angles, and torsion angles. For example:

  • The dioxaborolane ring’s B–O bond lengths (typically ~1.35–1.40 Å) and planarity can confirm sp² hybridization of boron.
  • Anisotropic displacement parameters may reveal steric strain from the tetramethyl groups .
    Data Contradictions : Discrepancies between experimental and computational geometries (e.g., DFT-optimized structures) should be resolved by refining hydrogen atom positions using SHELXL’s HFIX command .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify pyrrolidinone protons (δ ~2.5–3.5 ppm for N–CH₂) and aromatic protons (δ ~7.0–7.5 ppm). The boronate ester’s methyl groups appear as a singlet (δ ~1.3 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and B–O absorption at ~1350–1400 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 274.18 for C₁₆H₂₀BNO₂⁺) .

Advanced: How does the boronate ester group influence reactivity in cross-coupling reactions?

Answer:
The tetramethyl-1,3,2-dioxaborolane group acts as a stable boron source for Suzuki-Miyaura couplings. Key factors include:

  • Steric Effects : Tetramethyl substitution reduces hydrolysis susceptibility but may slow transmetalation with bulky aryl halides.
  • Electronic Effects : The electron-rich boron center enhances oxidative addition with Pd⁰ catalysts.
    Methodological Tip : For challenging couplings (e.g., with heteroaryl halides), use PdCl₂(dppf) as a catalyst and Cs₂CO₃ as a base in THF at 60°C .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Moisture Sensitivity : Store under inert gas (argon) at 0–6°C in amber glass vials to prevent boronate ester hydrolysis .
  • Thermal Stability : Decomposition occurs above 150°C; avoid prolonged heating during solvent removal .

Advanced: How can computational modeling predict regioselectivity in derivatization reactions?

Answer:

  • DFT Calculations (e.g., Gaussian 16) : Optimize transition states to predict nucleophilic attack sites on the pyrrolidinone ring. For example, the carbonyl oxygen’s electrophilicity can be quantified via natural bond orbital (NBO) charges .
  • Molecular Dynamics (MD) Simulations : Assess solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Basic: How to troubleshoot low yields in the final coupling step?

Answer:

  • Catalyst Deactivation : Replace Pd(PPh₃)₄ with Pd(OAc)₂ and add fresh PPh₃ (1:4 molar ratio).
  • Byproduct Formation : Add 2–5 mol% of CuI to suppress homocoupling of boronate esters .

Advanced: What strategies validate the absence of residual palladium in pharmaceutical intermediates?

Answer:

  • ICP-MS Analysis : Quantify Pd levels (target: <10 ppm).
  • Chelation-Based Purification : Pass the crude product through a silica gel column pretreated with thiourea to capture Pd residues .

Basic: How to confirm enantiomeric purity of chiral derivatives?

Answer:

  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) mobile phase.
  • Optical Rotation : Compare [α]D²⁵ values with literature data for enantiopure standards .

Advanced: What mechanistic insights explain unexpected ring-opening reactions under basic conditions?

Answer:

  • Base-Induced Hydrolysis : The pyrrolidinone’s lactam ring can open via nucleophilic attack by OH⁻ at the carbonyl carbon, forming a carboxylate intermediate.
  • Mitigation : Use milder bases (e.g., K₃PO₄) and lower temperatures (<40°C) to preserve ring integrity .

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